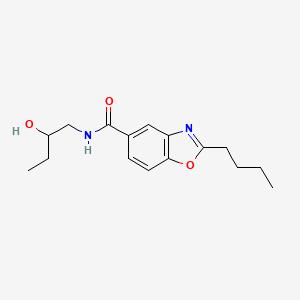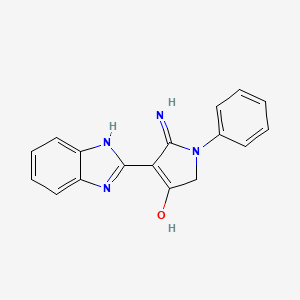
2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide, also known as BBIC, is a chemical compound that has gained significant attention in recent years due to its potential applications in scientific research. BBIC is a fluorescent molecule that has been widely used as a probe for studying various biological processes.
Scientific Research Applications
2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide has been widely used as a fluorescent probe for studying various biological processes. It has been used to study the dynamics of protein-protein interactions, protein-DNA interactions, and protein-lipid interactions. 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide has also been used to study the kinetics of enzyme reactions and the localization of specific proteins in cells.
Mechanism of Action
2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide works by binding to specific molecules in cells and emitting fluorescence when excited by light. The fluorescence emitted by 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide can be used to track the movement of molecules in cells and to monitor changes in their concentration over time. The mechanism of action of 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide is well understood, and its use as a fluorescent probe has been validated in numerous studies.
Biochemical and Physiological Effects
2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide has been shown to have minimal biochemical and physiological effects on cells. It is non-toxic and does not interfere with the normal functioning of cells. 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide is also stable under physiological conditions, making it an ideal probe for studying biological processes in living cells.
Advantages and Limitations for Lab Experiments
The main advantage of using 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide as a fluorescent probe is its high sensitivity and specificity. 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide can detect changes in the concentration of specific molecules in cells with high accuracy, making it a valuable tool for studying complex biological processes. However, one limitation of using 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide is its relatively low photostability, which can limit its use in long-term experiments.
Future Directions
There are several future directions for research on 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide. One area of interest is the development of new fluorescent probes based on 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide that have improved photostability and other properties. Another area of interest is the use of 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide in the study of specific disease processes, such as cancer and neurodegenerative diseases. Overall, 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide is a valuable tool for studying biological processes, and its potential applications in scientific research are vast.
Synthesis Methods
The synthesis of 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide involves a multi-step process that includes the reaction of 2-aminobenzoic acid with butylamine, followed by the reaction of the resulting product with 2-bromo-1-butanol. The final step involves the reaction of the product with 2-hydroxyethylamine to obtain 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide. The synthesis of 2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide is a complex process that requires careful attention to detail to ensure the purity and yield of the final product.
properties
IUPAC Name |
2-butyl-N-(2-hydroxybutyl)-1,3-benzoxazole-5-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H22N2O3/c1-3-5-6-15-18-13-9-11(7-8-14(13)21-15)16(20)17-10-12(19)4-2/h7-9,12,19H,3-6,10H2,1-2H3,(H,17,20) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CECTZINOGMFEFG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC2=C(O1)C=CC(=C2)C(=O)NCC(CC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H22N2O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.36 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![6-[(1S*,4S*)-2-azabicyclo[2.2.1]hept-2-yl]-N-[(4-ethyl-1,3-thiazol-2-yl)methyl]nicotinamide](/img/structure/B5962465.png)
![1-cyclopentyl-4-{[1-(2-ethoxybenzyl)-3-oxo-2-piperazinyl]acetyl}-2-piperazinone](/img/structure/B5962468.png)
![N~2~-(methylsulfonyl)-N~2~-1-naphthyl-N~1~-[3-(trifluoromethyl)phenyl]glycinamide](/img/structure/B5962469.png)
![N-(2-bromo-5-{[(4-chloro-2-methylphenoxy)acetyl]amino}phenyl)benzamide](/img/structure/B5962475.png)
![1-[(3,5-dimethyl-4-isoxazolyl)sulfonyl]-3-[2-(2-fluorophenyl)ethyl]piperidine](/img/structure/B5962484.png)
![3-chloro-N-(2-methoxyethyl)-4-{[1-(2-methylbutyl)-4-piperidinyl]oxy}benzamide](/img/structure/B5962525.png)
![N-[2-chloro-5-(trifluoromethyl)phenyl]-4-(4-nitro-1H-pyrazol-1-yl)butanamide](/img/structure/B5962527.png)

![1-(4-chlorophenyl)-5-[4-(1-pyrrolidinyl)benzylidene]-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B5962555.png)
![2-{[2-(4-butoxyphenyl)-4-quinolinyl]carbonyl}-N-methylhydrazinecarbothioamide](/img/structure/B5962558.png)
![2-[1-(3,5-dimethoxybenzyl)-4-(2-methylbenzyl)-2-piperazinyl]ethanol](/img/structure/B5962560.png)
![N-{[1-(2-methylbenzyl)-4-piperidinyl]methyl}-2-phenoxy-N-(3-pyridinylmethyl)acetamide](/img/structure/B5962566.png)
![N-[5-(3-nitrobenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]acetamide](/img/structure/B5962570.png)